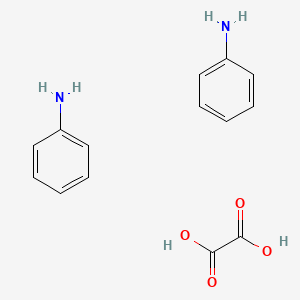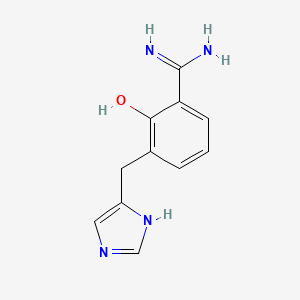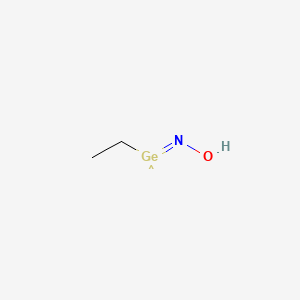
Ethylhydroxyiminogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhydroxyiminogermane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a germanium atom bonded to an ethyl group and a hydroxyimino group. The incorporation of germanium into organic molecules can impart unique reactivity and stability, making such compounds valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydroxyiminogermane typically involves the reaction of germanium tetrachloride with ethylhydroxyimino derivatives under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired organogermanium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethylhydroxyiminogermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield various organogermanium hydrides.
Substitution: The ethyl and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and various substituted organogermanium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylhydroxyiminogermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of ethylhydroxyiminogermane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity. The germanium atom can also interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethylhydroxyiminogermane can be compared with other organogermanium compounds such as:
Tetramethylgermane: Known for its use in semiconductor manufacturing.
Triphenylgermane: Used in organic synthesis and as a reagent in various chemical reactions.
Germanium dioxide: Commonly used in optics and electronics.
Properties
CAS No. |
74968-77-7 |
|---|---|
Molecular Formula |
C2H6GeNO |
Molecular Weight |
132.71 g/mol |
InChI |
InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |
InChI Key |
BEIZINSXSQAVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


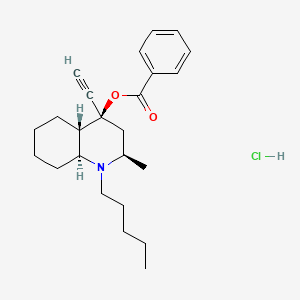
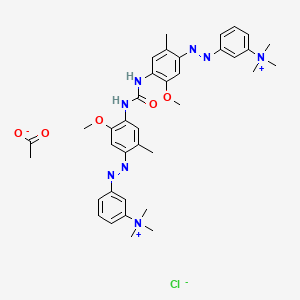
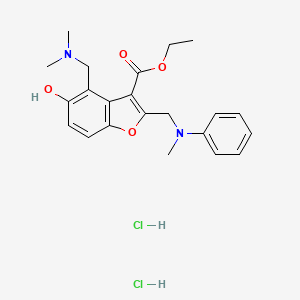

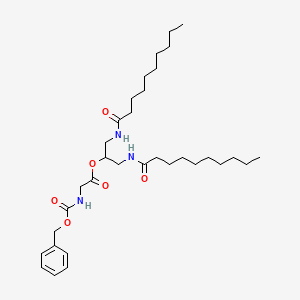
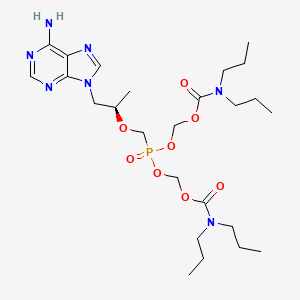
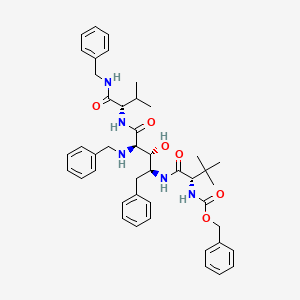
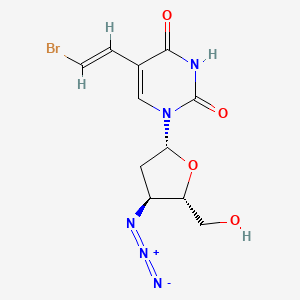
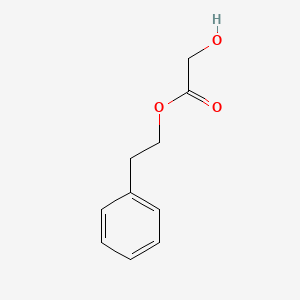
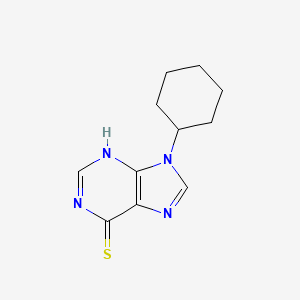
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
